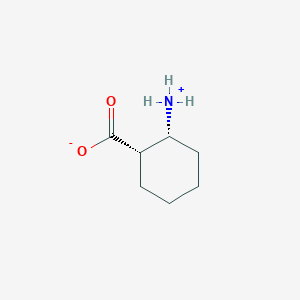
5,6,7,8-Tetrahydronaphthalene-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydronaphthalene-2-carbonyl chloride: is an organic compound derived from 5,6,7,8-tetrahydro-2-naphthoic acid. It is a chlorinated derivative that is often used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals. This compound is known for its reactivity, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5,6,7,8-tetrahydro-2-naphthoic acid chloride typically involves the chlorination of 5,6,7,8-tetrahydro-2-naphthoic acid. This can be achieved using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods: In an industrial setting, the production of 5,6,7,8-tetrahydro-2-naphthoic acid chloride follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically cooled to control the exothermic nature of the chlorination process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5,6,7,8-Tetrahydronaphthalene-2-carbonyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, 5,6,7,8-tetrahydro-2-naphthoic acid chloride can hydrolyze to form 5,6,7,8-tetrahydro-2-naphthoic acid and hydrochloric acid.
Reduction: This compound can be reduced to form the corresponding alcohol, 5,6,7,8-tetrahydro-2-naphthol.
Common Reagents and Conditions:
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Amines: Used in substitution reactions to form amides.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products:
Amides: Formed from reactions with amines.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5,6,7,8-Tetrahydronaphthalene-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of polymers and resins.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize drug candidates and active pharmaceutical ingredients. It is particularly valuable in the development of anti-inflammatory and analgesic agents.
Industry: In the chemical industry, 5,6,7,8-tetrahydro-2-naphthoic acid chloride is used in the production of dyes, pigments, and other fine chemicals. It is also employed in the synthesis of specialty chemicals used in coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-tetrahydro-2-naphthoic acid chloride is primarily based on its reactivity as an acid chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications it is used for. For example, in drug synthesis, it may be used to introduce specific functional groups that interact with biological targets.
Comparación Con Compuestos Similares
- 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid chloride
- 5,6,7,8-Tetrahydro-2-naphthalenecarboxylic acid chloride
- 2-Naphthalenecarboxylic acid chloride
Uniqueness: 5,6,7,8-Tetrahydronaphthalene-2-carbonyl chloride is unique due to its specific structure, which includes a tetrahydronaphthalene ring system. This structure imparts distinct reactivity and properties compared to other naphthoic acid chlorides. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRNMCLXFHVCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,8-dibenzyl-6-(4-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B7795672.png)

![(5E)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7795687.png)






